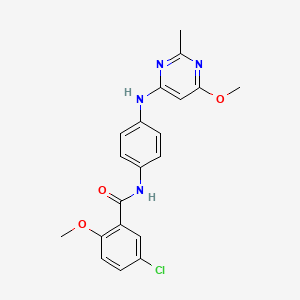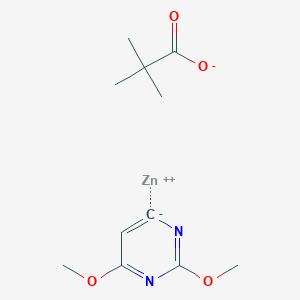![molecular formula C13H13NO B2713474 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole CAS No. 17559-59-0](/img/structure/B2713474.png)
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural characterization of compounds related to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole have been explored in various studies. For instance, the acid-catalyzed condensation of 4-hydroxyphenylmethyl ketone (p-hydroxyacetophenone) with pyrrole has led to the formation of new types of calix[4]pyrrole derivatives, which exhibit deep cavities and fixed walls. These derivatives can be converted into corresponding 4-methoxyphenyl species and exist in different configurational and conformational forms, showing unique anion binding properties (Anzenbacher et al., 1999).
Electro-Optic Materials
Heterocycle-based donor-acceptor chromophores, such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, have been synthesized from derivatives similar to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole. These materials are utilized in electro-optic applications due to their nonlinear optical (NLO) properties. The synthesis of these chromophores and their integration into layer-by-layer self-assembled systems demonstrate their potential in creating highly transparent and efficient electro-optic materials (Facchetti et al., 2003).
Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids have been used to form supramolecular assemblies with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene. These assemblies, obtained through the formation of O–H⋯N hydrogen bonds, showcase the potential of 4-methoxyphenyl derivatives in creating intricate molecular structures that could be fundamental in the development of molecular recognition and sensing devices (Pedireddi & Seethalekshmi, 2004).
Polymer Solar Cells
The incorporation of 2-ethylhexylselenophene as a side chain substituent on benzodithiophene units, where the selenophene ring is attached to positions related to the 4-methoxyphenyl group, has led to the development of new donor–acceptor (D–A) polymers for bulk heterojunction polymer solar cell (BHJ PSC) applications. These developments underline the importance of functionalized derivatives in improving the efficiency and stability of photovoltaic devices (Chakravarthi et al., 2014).
Electrochromic Devices
Electrochromic devices have been enhanced through the synthesis of conjugated copolymers, such as poly(3,4-ethylenedioxythiophene-co-1-(3,5-bis(trifluoromethyl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), which exhibit multielectrochromic behavior. These copolymers, synthesized via electropolymerization, demonstrate significant potential in creating devices with multiple color states and high stability, indicating the versatility of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole derivatives in electrochromic applications (Tutuncu et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-5-11(6-9-13)4-7-12-3-2-10-14-12/h2-10,14H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPFZCDRFCTQL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17559-59-0 |
Source


|
| Record name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2713393.png)



![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(4-pyridylmethyl)-4-piperidinecarboxamide](/img/structure/B2713397.png)








